molecular formula C22H23N7O3S B6548773 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine CAS No. 946286-74-4

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine

Cat. No.: B6548773
CAS No.: 946286-74-4
M. Wt: 465.5 g/mol
InChI Key: DVTWMJHKDZAVNV-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative featuring a benzyl group at position 3 of the triazolo ring and a 4-methoxybenzenesulfonyl-substituted piperazine moiety at position 5. The triazolopyrimidine core is a common scaffold in medicinal chemistry due to its mimicry of purine bases, enabling interactions with nucleotide-binding proteins . The 4-methoxybenzenesulfonyl group may enhance solubility and modulate pharmacokinetic properties, while the benzyl substituent could influence steric interactions with target proteins .

Properties

IUPAC Name

3-benzyl-7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3S/c1-32-18-7-9-19(10-8-18)33(30,31)28-13-11-27(12-14-28)21-20-22(24-16-23-21)29(26-25-20)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTWMJHKDZAVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazolo[4,5-d]pyrimidin core. This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor. The benzyl group is then introduced through a nucleophilic substitution reaction, and the methoxybenzenesulfonyl group is added via a sulfonylation reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Antitumor Activity
    • Several studies have indicated that triazolo-pyrimidine derivatives exhibit potent antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with similar structures have shown efficacy against breast cancer and leukemia cell lines by modulating signaling pathways such as PI3K/Akt and MAPK .
  • Antimicrobial Activity
    • The compound's potential as an antimicrobial agent has been explored in vitro against various bacterial strains. Similar triazolo-pyrimidines have demonstrated activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
  • CNS Activity
    • Research has suggested that piperazine derivatives possess neuropharmacological effects. The incorporation of the triazolo-pyrimidine structure may enhance the central nervous system (CNS) activity of this compound. Preliminary studies indicate potential anxiolytic and antidepressant effects, possibly through serotonin receptor modulation .
  • Antiviral Properties
    • The antiviral potential of related compounds has been documented, particularly against viral infections such as HIV and influenza. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells. Future studies could explore whether this specific compound exhibits similar antiviral effects .

Case Study 1: Antitumor Mechanism

A recent study investigated the effects of a structurally similar triazolo-pyrimidine on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in significant cell death via apoptosis, as evidenced by increased caspase activity and PARP cleavage. Additionally, the study highlighted alterations in the expression of key proteins involved in apoptosis regulation (Bcl-2 family proteins) .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various triazolo-pyrimidine derivatives, one derivative exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, demonstrating effectiveness at concentrations as low as 16 µg/mL .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous molecules, focusing on structural features, biological targets, and experimental findings:

Compound Name Core Structure Key Substituents Biological Target/Activity Potency (IC₅₀/Ki) Reference
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-(4-methoxybenzenesulfonyl piperazine) Hypothesized: NADPH oxidase, kinases N/A
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-(benzoxazol-2-yl sulfide) NADPH oxidase inhibitor (ROS suppression) IC₅₀ = 1.2 µM
1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine Triazolo[4,5-d]pyrimidine 3-(4-Ethoxyphenyl), 7-(4-methoxybenzenesulfonyl piperazine) Unreported (structural analog) N/A
MK76 (Pyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo[1,5-a]pyrimidin-7-one 3,5-Bis(trifluoromethyl)phenyl, 4-nitrophenyl Phosphodiesterase inhibitor IC₅₀ = 0.8 µM
Sildenafil derivative (Pyrazolo[4,3-d]pyrimidinone) Pyrazolo[4,3-d]pyrimidinone 4-Ethoxyphenyl, deuterated methyl-piperazine sulfonyl Phosphodiesterase type 5 (PDE5) inhibition Ki = 6.9 nM

Key Observations:

However, substitution at position 7 (sulfide vs. sulfonyl piperazine) may alter binding affinity or selectivity. The pyrazolo[1,5-a]pyrimidin-7-one scaffold in MK76 demonstrates high PDE inhibition, highlighting how core heterocycle variations (triazolo vs. pyrazolo) redirect activity toward distinct enzyme families .

Substituent Effects :

  • The 4-methoxybenzenesulfonyl group in the target compound and its ethoxyphenyl analog () may enhance aqueous solubility compared to VAS2870’s benzoxazol-2-yl sulfide group, which is more lipophilic .
  • The benzyl group in the target compound could improve membrane permeability relative to the ethoxyphenyl substituent in its analog, as alkyl-aromatic groups often enhance passive diffusion .

Pharmacokinetic Considerations :

  • Deuterated methyl groups in the sildenafil derivative () extend half-life via metabolic stabilization, suggesting that similar modifications to the target compound’s piperazine moiety could optimize bioavailability .

Research Findings and Challenges

  • Synthetic Complexity : Triazolo[4,5-d]pyrimidines require multi-step syntheses involving cyclocondensation and sulfonylation, as seen in ’s isomerization studies. The target compound’s synthesis likely faces challenges in regioselectivity and purification .
  • Biological Data Gaps : While VAS2870 and MK76 have well-documented activities, the target compound lacks explicit experimental data. Its hypothesized NADPH oxidase inhibition remains untested, necessitating enzymatic assays .
  • Isomerization Risks : reports isomerization of pyrazolo-triazolo-pyrimidines under varying conditions, implying that the target compound’s stability must be verified to avoid unintended structural rearrangements .

Biological Activity

The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine is a synthetic derivative characterized by a triazolopyrimidine core and a piperazine moiety. This structure has been associated with diverse biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₁H₉N₅O
  • Molecular Weight : 227.22 g/mol
  • CAS Number : 21324-31-2

Biological Activity Overview

Research indicates that compounds within the triazolopyrimidine class exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has shown promise in several studies.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar triazolopyrimidine derivatives found significant antibacterial activity against both gram-positive and gram-negative bacteria. The docking studies suggested that these compounds interact effectively with bacterial enzymes, indicating potential as antibiotic agents .

Anticancer Properties

Triazolopyrimidine derivatives have also been evaluated for their anticancer effects. In vitro studies demonstrated that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, related compounds have shown efficacy against various cancer cell lines, including breast and lung cancer .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolopyrimidine derivatives has been explored through various assays. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

  • Antimicrobial Study : A series of piperazine derivatives were synthesized and tested for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that the presence of the triazolopyrimidine core significantly enhanced antibacterial potency compared to standard antibiotics like ciprofloxacin .
  • Anticancer Evaluation : In a study involving human cancer cell lines, compounds similar to this compound exhibited IC50 values in the low micromolar range against several types of cancer cells, suggesting strong anticancer activity .

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways that promote apoptosis in cancer cells.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition of E. coli and S. aureus
AnticancerIC50 values < 10 µM against multiple cancer lines
Anti-inflammatoryReduced cytokine levels in animal models

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